N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide
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Overview
Description
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide: is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide is a quinoxaline derivative . Quinoxaline derivatives have been found to interact with a wide range of targets, receptors, and microorganisms . .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in various ways . For instance, some quinoxaline compounds have shown inhibition activity with IC50 values between 7.6 ± 0.4 and 11.9 ± 0.2 µM .
Biochemical Pathways
Quinoxaline derivatives are known to affect various biochemical pathways .
Result of Action
Quinoxaline derivatives are known to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes the selection of appropriate catalysts, solvents, and reaction temperatures. The use of green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .
Scientific Research Applications
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with similar structural features.
Indole Derivatives: Compounds with a similar aromatic ring structure and biological activities.
Pyrazole Derivatives: Compounds with similar nitrogen-containing heterocyclic structures.
Uniqueness
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide is unique due to its specific substitution pattern and the presence of both bromine and hydroxyquinoxaline moieties. This combination of functional groups contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[5-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-2-15(22)19-14-9-10(18)7-8-11(14)16-17(23)21-13-6-4-3-5-12(13)20-16/h3-9H,2H2,1H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZZPEHGDDYIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)Br)C2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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